molecular formula C31H41N9O7 B2929175 (2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 848442-59-1

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B2929175
CAS No.: 848442-59-1
M. Wt: 651.725
InChI Key: PCHDRPGPBONCMT-LIONHTAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a structurally intricate peptide derivative. Its backbone comprises multiple stereospecific amino acid residues, including:

  • An N-terminal serine-like segment with a hydroxypropanoyl group modified by 2-aminoacetylation.
  • A central tryptophan-like indol-3-yl-propanoyl residue.
  • A phenylalanine-like phenylpropanoyl unit.
  • A C-terminal arginine-like pentanoic acid bearing a diaminomethylideneamino (guanidino) group .

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N9O7/c32-15-26(42)37-25(17-41)29(45)40-24(14-19-16-36-21-10-5-4-9-20(19)21)28(44)39-23(13-18-7-2-1-3-8-18)27(43)38-22(30(46)47)11-6-12-35-31(33)34/h1-5,7-10,16,22-25,36,41H,6,11-15,17,32H2,(H,37,42)(H,38,43)(H,39,44)(H,40,45)(H,46,47)(H4,33,34,35)/t22-,23+,24+,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHDRPGPBONCMT-LIONHTAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N9O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid, a complex peptide derivative, has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is a multi-functional peptide with various amino acid residues that contribute to its biological activities. The intricate structure allows for multiple interactions at the molecular level, which may facilitate diverse biological functions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolic processes.
  • Receptor Interaction : It likely interacts with various receptors, influencing physiological responses such as inflammation and cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. A study demonstrated that treatment with this compound led to a marked reduction in tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It appears to modulate neuroinflammation and reduce neuronal apoptosis, potentially through the inhibition of the NLRP3 inflammasome pathway . This suggests a role in conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Activity

In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This anti-inflammatory effect is believed to be mediated through the inhibition of NF-κB signaling pathways .

Case Studies

StudyFindings
Breast Cancer Model Induction of apoptosis in cancer cells; reduced tumor growth in vivoPromising anticancer agent
Neurodegeneration Modulation of NLRP3 inflammasome; reduced neuronal deathPotential treatment for neurodegenerative diseases
Inflammation Decreased levels of TNF-α and IL-6 in macrophagesEffective anti-inflammatory properties

Comparison with Similar Compounds

Structural Analogues with Guanidino Groups

The guanidino group is a critical functional motif in the target compound, enhancing solubility and enabling hydrogen-bonding interactions. Key analogs include:

Compound Name / ID Key Features Molecular Weight Biological Activity
Target Compound Indol-3-yl, phenyl, guanidino, hydroxypropanoyl ~700–750 g/mol (estimated) Not explicitly reported, but inferred antimicrobial/antifungal potential
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid 4-Hydroxyphenyl, guanidino, methylpentanoyl ~600–650 g/mol Unspecified, but similar guanidino group may enable ribosome binding
Ethyl (2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-guanidino-pentanoyl]amino]acetyl]amino]-3-phenylpropanoate Ethyl ester, phenyl, guanidino ~550–600 g/mol Esterification may enhance membrane permeability

Key Observations :

  • The guanidino group is conserved across analogs, likely contributing to cationic character and hydrogen-bonding capacity .
  • Indole and phenyl groups in the target compound may enhance hydrophobic interactions compared to analogs with hydroxyphenyl or methylpentanoyl residues .

Indole-Containing Peptidomimetics

Indole rings are prevalent in bioactive compounds due to their role in π-stacking and receptor binding:

Compound Name / ID Indole Modification Additional Features Activity
Target Compound 3-(1H-indol-3-yl)propanoyl Guanidino, hydroxypropanoyl Potential antifungal/antimicrobial
(S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3,5-dimethylphenoxy)acetyl)-1H-indol-3-yl)propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl)propanoic acid Dual indole units, chloro-phenoxy Antifungal (24 mm zone against C. albicans)
Compound 1 (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid Indenyl-thiol linker Bromo substitution Synthetic intermediate for enzyme inhibitors

Key Observations :

  • Dual indole units in enhance antifungal activity, suggesting the target’s single indole may require combinatorial use for similar efficacy.

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